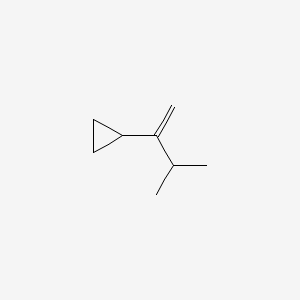
1-Butene, 2-cyclopropyl-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butene, 2-cyclopropyl-3-methyl- is an organic compound with the molecular formula C8H14. It is a member of the cycloalkane family, which are cyclic hydrocarbons containing carbon-hydrogen bonds and carbon-carbon single bonds. This compound is characterized by a cyclopropyl group attached to the second carbon of a butene chain, with a methyl group on the third carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butene, 2-cyclopropyl-3-methyl- can be synthesized through various methods. One common method involves the reaction of alkenes with carbenes or carbenoids. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to cyclopropanate alkenes . Another method involves the use of diazomethane to generate carbenes that react with alkenes to form cyclopropanes .
Industrial Production Methods: Industrial production of cyclopropyl compounds often involves the use of Grignard reagents or organolithium compounds. These reagents react with suitable electrophiles to form the desired cyclopropyl derivatives. The process typically requires controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butene, 2-cyclopropyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the double bond in the butene chain.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated hydrocarbons
Applications De Recherche Scientifique
1-Butene, 2-cyclopropyl-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cyclopropyl derivatives.
Biology: Cyclopropyl compounds are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of cyclopropyl-containing compounds in drug development.
Mécanisme D'action
The mechanism of action of 1-Butene, 2-cyclopropyl-3-methyl- involves its reactivity with various chemical reagents. For example, in cyclopropanation reactions, carbenes generated from diazomethane or other precursors react with the double bond in the butene chain to form the cyclopropyl ring. This reaction is stereospecific and retains the stereochemistry of the original alkene .
Comparaison Avec Des Composés Similaires
1-Butene, 2-cyclopropyl-3-methyl- can be compared with other cyclopropyl compounds such as:
Cyclopropane: The simplest cyclopropyl compound, used as an anesthetic.
Cyclopropylmethane: A derivative with a cyclopropyl group attached to a methane molecule.
Cyclopropylbenzene: A compound with a cyclopropyl group attached to a benzene ring.
Uniqueness: 1-Butene, 2-cyclopropyl-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other cyclopropyl compounds .
Propriétés
Numéro CAS |
5405-78-7 |
|---|---|
Formule moléculaire |
C8H14 |
Poids moléculaire |
110.20 g/mol |
Nom IUPAC |
3-methylbut-1-en-2-ylcyclopropane |
InChI |
InChI=1S/C8H14/c1-6(2)7(3)8-4-5-8/h6,8H,3-5H2,1-2H3 |
Clé InChI |
ISMFOBHMADMIFL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=C)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















